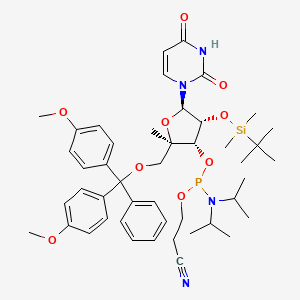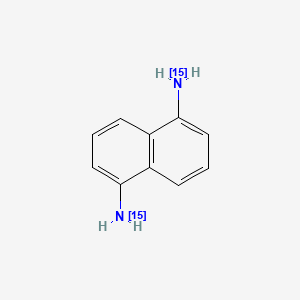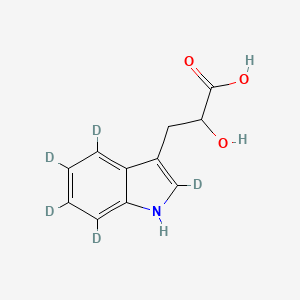
DSPE-PEG13-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSPE-PEG13-TFP ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is composed of a polyethylene glycol chain, a dipalmitoylphosphatidylethanolamine moiety, and a tetrafluorophenyl ester group. The hydrophobic nature of the dipalmitoylphosphatidylethanolamine moiety allows for the encapsulation and aggregation of hydrophobic drugs, while the hydrophilic polyethylene glycol chain increases the water solubility of the overall compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG13-TFP ester involves the reaction of dipalmitoylphosphatidylethanolamine with a polyethylene glycol chain terminated with a tetrafluorophenyl ester group. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions to prevent degradation of the ester group. The reaction is usually catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: DSPE-PEG13-TFP ester primarily undergoes substitution reactions due to the presence of the tetrafluorophenyl ester group. This group is highly reactive towards nucleophiles, such as amines, which can replace the tetrafluorophenyl group to form amide bonds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide, under mild conditions to prevent degradation of the ester group .
Major Products: The major products formed from reactions with this compound are amide-linked conjugates. These products retain the hydrophilic and hydrophobic properties of the original compound, making them suitable for drug delivery applications .
Aplicaciones Científicas De Investigación
DSPE-PEG13-TFP ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells . In biology, it is used to study protein-protein interactions and cellular pathways. In medicine, it is used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs . In industry, it is used in the development of new materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of DSPE-PEG13-TFP ester involves the formation of amide bonds with nucleophiles, such as amines. This reaction occurs through the nucleophilic attack on the tetrafluorophenyl ester group, resulting in the release of tetrafluorophenol and the formation of a stable amide bond . The molecular targets and pathways involved in this process depend on the specific application and the nature of the nucleophile used.
Comparación Con Compuestos Similares
DSPE-PEG13-TFP ester is unique due to its combination of hydrophilic and hydrophobic properties, which make it suitable for a wide range of applications. Similar compounds include other polyethylene glycol-based linkers, such as DSPE-PEG12-TFP ester and DSPE-PEG14-TFP ester . These compounds differ in the length of the polyethylene glycol chain, which can affect their solubility and reactivity. This compound is particularly notable for its balance of hydrophilic and hydrophobic properties, making it a versatile tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C77H138F4NO24P |
|---|---|
Peso molecular |
1568.9 g/mol |
Nombre IUPAC |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88) |
Clave InChI |
RILLZKZQGNQTCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















